2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both bromine and chlorine atoms, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.
Etherification: The 3-bromophenol is then reacted with 2-chloroacetyl chloride to form 2-(3-bromophenoxy)acetyl chloride.
Amidation: The final step involves reacting 2-(3-bromophenoxy)acetyl chloride with 4-chloro-3-(trifluoromethyl)aniline to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: It may be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine
- 4-chloro-3-(trifluoromethyl)benzyl bromide
Uniqueness
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF3NO2/c16-9-2-1-3-11(6-9)23-8-14(22)21-10-4-5-13(17)12(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHJOMFOLIJKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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